

Comprehensive Analytical Characterization of Acetyl-D-Homophenylalanine

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Compound of Interest

Compound Name: *Acetyl-D-Homophenylalanine*

CAS No.: 63393-59-9

Cat. No.: B556425

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Introduction: The Scientific Imperative for Characterization

The incorporation of unnatural amino acids like **Acetyl-D-Homophenylalanine** is a key strategy in modern medicinal chemistry. It allows for the rational design of peptidomimetics with enhanced pharmacological profiles. However, the efficacy and safety of the final active pharmaceutical ingredient (API) are fundamentally dependent on the quality of its constituent building blocks. The presence of impurities, particularly the incorrect enantiomer (Acetyl-L-Homophenylalanine), can lead to significantly different biological activity or unforeseen toxicity.

This document outlines an integrated analytical workflow designed to provide a high degree of confidence in the quality of **Acetyl-D-Homophenylalanine**. We will proceed from fundamental identity and purity checks to the critical confirmation of its absolute stereochemistry.

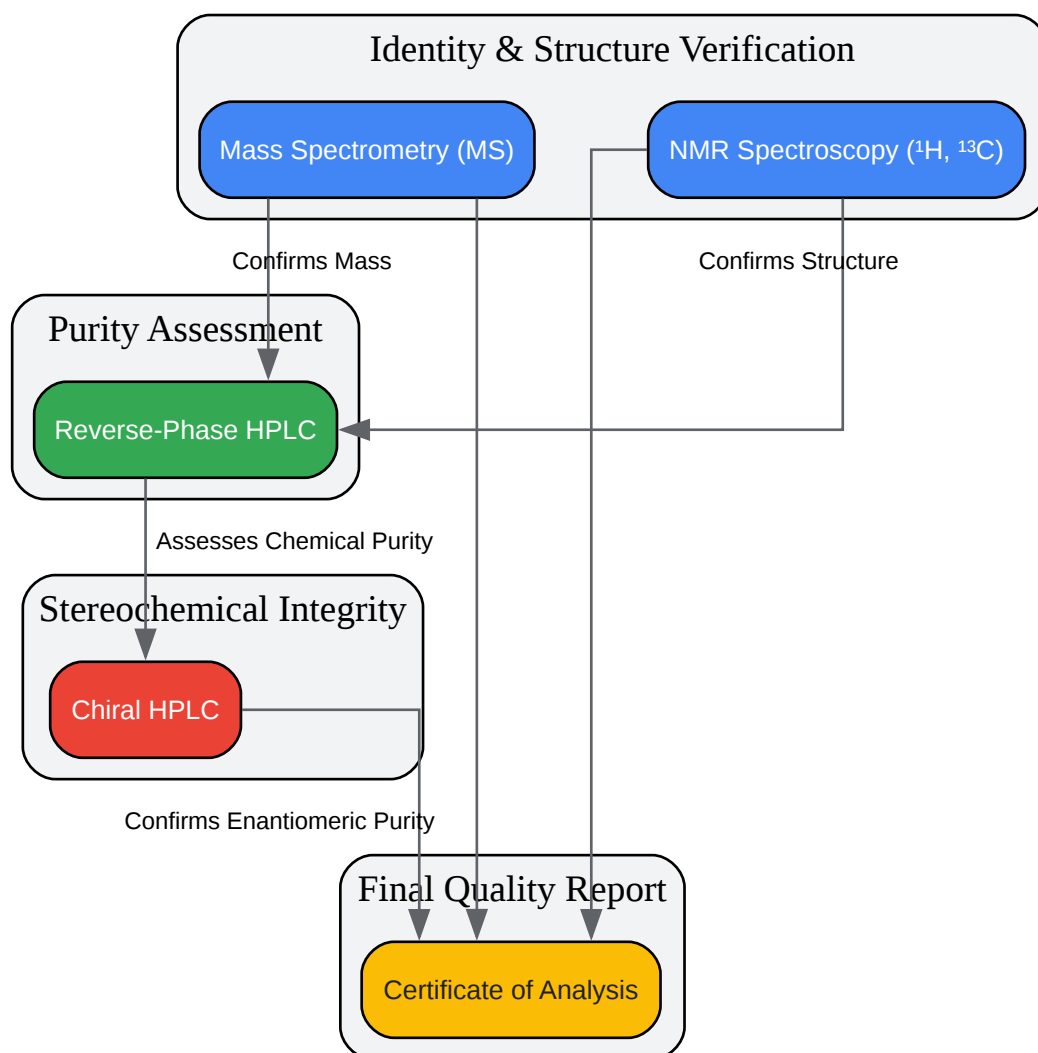
Physicochemical Properties of Acetyl-D-Homophenylalanine

A summary of the key physical and chemical properties provides a foundational reference for analysis.

Property	Value	Source
IUPAC Name	(2R)-2-acetamido-4-phenylbutanoic acid	[1]
CAS Number	63393-59-9	[2]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[1]
Molecular Weight	221.25 g/mol	[1][2]
Monoisotopic Mass	221.10519334 Da	[1]
Melting Point	174-179 °C	[3][4]
Appearance	White crystalline solid	[3]
Optical Rotation	[α] _D ²⁰ = -19 ± 2° (c=1 in MeOH)	[3]

The Analytical Characterization Workflow

A systematic approach is essential for the complete characterization of **Acetyl-D-Homophenylalanine**. The workflow logically progresses from establishing the compound's identity and assessing its bulk purity to the specific and critical verification of its enantiomeric integrity.



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Caption: Logical workflow for comprehensive characterization.

Technique 1: Purity Assessment by Reverse-Phase HPLC

Expertise & Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. Its principle lies in the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. We select a gradient elution method to ensure that impurities with a wide range of polarities are effectively separated and detected. A UV detector is chosen for its sensitivity to the phenyl group and the amide bond present in the molecule.

Protocol: RP-HPLC for Purity Analysis

- Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of 1.0 mg/mL.
- Injection Volume: 10 μ L.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: 214 nm and 254 nm.
- Flow Rate: 1.0 mL/min.
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

- Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. A purity of $\geq 99\%$ is typically required for high-quality applications.[\[4\]](#)[\[5\]](#)

Technique 2: Identity Confirmation by Mass Spectrometry

Expertise & Causality: Mass Spectrometry (MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ionized molecule. Electrospray Ionization (ESI) is the preferred method for polar molecules like **Acetyl-D-Homophenylalanine** as it is a soft ionization technique that typically keeps the molecule intact. High-resolution MS (HRMS) can determine the mass with sufficient accuracy to confirm the elemental composition, providing unequivocal evidence of the compound's identity.^[1]

Protocol: ESI-MS for Mass Verification

- **Instrumentation:** A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).
- **Sample Preparation:** Dilute the sample from the HPLC protocol to approximately 10 $\mu\text{g/mL}$ using a 50:50 water/acetonitrile solution containing 0.1% formic acid.
- **Infusion:** Directly infuse the sample into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
- **Ionization Mode:** Acquire data in both positive and negative ion modes.
- **Expected Ions:**

Ion Mode	Adduct	Calculated m/z
Positive	$[\text{M}+\text{H}]^+$	222.1125
Positive	$[\text{M}+\text{Na}]^+$	244.0944
Negative	$[\text{M}-\text{H}]^-$	220.0979

- **Data Analysis:** Compare the experimentally observed m/z value with the calculated value. The mass error should be within 5 ppm to confidently confirm the molecular formula $\text{C}_{12}\text{H}_{15}\text{NO}_3$.

Technique 3: Structural Elucidation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the covalent bond structure of an organic molecule.[6][7] ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR probes the carbon skeleton. Together, they can be used to piece together the molecule's structure, confirming the presence of the acetyl group, the homophenylalanine backbone, and the phenyl ring. The use of a deuterated solvent like DMSO- d_6 is advantageous as the acidic proton (COOH) and amide proton (NH) are typically observable.

Protocol: ^1H and ^{13}C NMR

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
- Acquisition: Record standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra at 25 °C.
- Data Interpretation (Predicted ^1H NMR in DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	broad s	1H	-COOH
~8.1	d	1H	-NH-
~7.2-7.4	m	5H	Aromatic C ₆ H ₅ -
~4.3	m	1H	α -CH
~2.5	t	2H	γ -CH ₂ (benzylic)
~1.8-2.0	m	2H	β -CH ₂
~1.8	s	3H	Acetyl -CH ₃

Note: Predicted shifts are based on the structure and data from analogous compounds like N-Acetylphenylalanine.[8] The ^{13}C spectrum should show 10 distinct signals (with two pairs of equivalent aromatic carbons), confirming the 12 carbons in the structure.

Technique 4: Enantiomeric Purity by Chiral HPLC

Expertise & Causality: This is the most critical analysis for a stereospecific building block. Chiral HPLC is used to separate the D- and L-enantiomers. This separation is achieved using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For amino acid derivatives, crown-ether based CSPs are particularly effective as they can selectively interact with the primary amine group (or, in this case, the protonated environment near the chiral center) of one enantiomer over the other.[9] An isocratic method is preferred for this separation as it provides robustness and reproducibility.

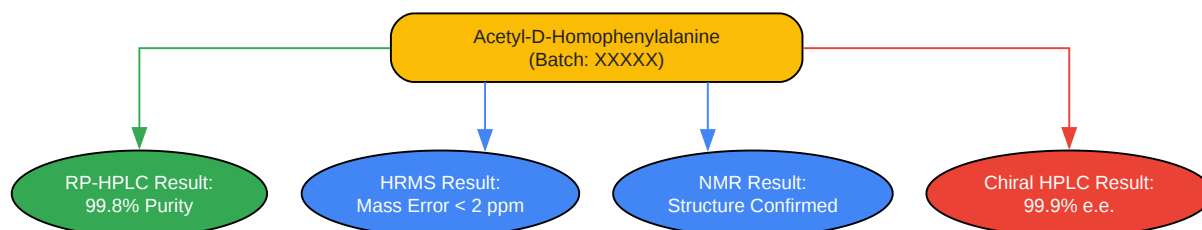
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

- Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
- Chiral Column: Crown-ether based column (e.g., ChiroSil® SCA(-), 4.6 x 150 mm, 5 μm).[9]
- Mobile Phase: A mixture of 80% Methanol / 20% Water with 5 mM Perchloric Acid. The acidic additive is crucial for protonating the molecule to enable interaction with the crown ether.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
- Injection Volume: 5 μL .
- Column Temperature: 25 $^{\circ}\text{C}$.
- Detection Wavelength: 214 nm.
- Flow Rate: 0.8 mL/min.
- Data Analysis:

- Inject a racemic (D/L) standard of Acetyl-Homophenylalanine to determine the retention times of both enantiomers.
- Analyze the **Acetyl-D-Homophenylalanine** sample.
- Calculate the enantiomeric excess (e.e.) using the formula: $e.e. (\%) = \frac{(\text{Area}_D - \text{Area}_L)}{(\text{Area}_D + \text{Area}_L)} \times 100$
- An e.e. of $\geq 99.5\%$ is the standard for high-purity applications.

Integrated Data for Quality Assurance

The successful characterization of **Acetyl-D-Homophenylalanine** relies on the convergence of evidence from all analytical techniques. No single method is sufficient. The results are compiled to build a complete picture of the molecule's quality.



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Caption: Integration of analytical data for a final quality assessment.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive characterization of **Acetyl-D-Homophenylalanine**. By integrating data from RP-HPLC, high-resolution mass spectrometry, NMR spectroscopy, and chiral HPLC, researchers and drug development professionals can ensure the identity, purity, and critical stereochemical integrity of this valuable synthetic building block. Adherence to these multi-technique analytical standards is fundamental to ensuring the quality and reliability of downstream research and therapeutic development.

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